molecular formula C12H11NO3 B1352701 5-Methyl-3-p-tolyl-isoxazole-4-carboxylic acid CAS No. 91569-59-4

5-Methyl-3-p-tolyl-isoxazole-4-carboxylic acid

Cat. No.: B1352701
CAS No.: 91569-59-4
M. Wt: 217.22 g/mol
InChI Key: IAGFERXYANTCJG-UHFFFAOYSA-N
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Description

5-Methyl-3-p-tolyl-isoxazole-4-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Biochemical Analysis

Biochemical Properties

5-Methyl-3-p-tolyl-isoxazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of intermediates for the synthesis of penicillin . The compound’s interactions with biomolecules are crucial for its function in biochemical pathways. These interactions often involve binding to specific sites on enzymes or proteins, leading to changes in their activity or function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in the solid support synthesis of isoxazolopyridone derivatives, which are known to have biological activities . These activities can lead to changes in cellular behavior, including alterations in cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, leading to changes in gene expression. The compound’s structure allows it to fit into the active sites of enzymes, thereby modulating their activity. This modulation can have downstream effects on various biochemical pathways, ultimately influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to changes in its activity . Long-term exposure to the compound in in vitro or in vivo studies has been associated with alterations in cellular behavior and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as promoting cell growth or differentiation. At higher doses, it can exhibit toxic or adverse effects. These threshold effects are important for determining the safe and effective use of the compound in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound has been used in the preparation of intermediates for the synthesis of penicillin, indicating its role in metabolic processes related to antibiotic production . These interactions can affect the overall metabolic balance within cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound is transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization signals ensure that the compound reaches its intended site of action, where it can exert its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methyl-3-p-tolyl-isoxazole-4-carboxylic acid can be synthesized through various methods. One common approach involves the cycloaddition of nitrile oxides with alkynes, which forms the isoxazole ring. This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts . Another method involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cycloaddition reactions using metal catalysts. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-p-tolyl-isoxazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: The compound can undergo substitution reactions where different substituents replace the existing groups on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Methyl-3-p-tolyl-isoxazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-3-p-tolyl-isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-3-p-tolyl-isoxazole-4-carboxylic acid is unique due to its specific substituents, which confer distinct chemical and biological properties. Its p-tolyl group enhances its potential as a drug candidate by improving its binding affinity and selectivity for certain biological targets.

Properties

IUPAC Name

5-methyl-3-(4-methylphenyl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-7-3-5-9(6-4-7)11-10(12(14)15)8(2)16-13-11/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGFERXYANTCJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424330
Record name 5-Methyl-3-p-tolyl-isoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91569-59-4
Record name 5-Methyl-3-(4-methylphenyl)-4-isoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91569-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-3-p-tolyl-isoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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